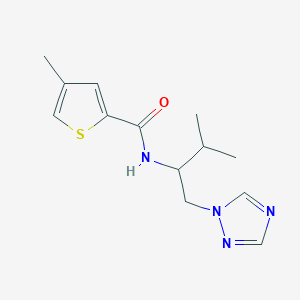

4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-9(2)11(5-17-8-14-7-15-17)16-13(18)12-4-10(3)6-19-12/h4,6-9,11H,5H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOLEWVFKVRIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC(CN2C=NC=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against various tumor cell lines. They are known to interact with a variety of enzymes and receptors in biological systems.

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been shown to induce apoptosis in cancer cells. This is often achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest at the sub-G1 and G2/M phase.

Biochemical Pathways

It’s known that similar compounds can affect the cell cycle and induce apoptosis. This suggests that the compound may interact with pathways related to cell growth and survival.

Biological Activity

4-Methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a carboxamide group, and a triazole moiety, which are known to contribute to various biological activities. The presence of these functional groups may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4OS |

| Molecular Weight | 252.34 g/mol |

| CAS Number | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit certain enzymes, particularly those involved in fungal and bacterial metabolism.

- Antitumor Activity : Compounds containing thiophene and triazole moieties have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : The structural features suggest potential antimicrobial activity, which is common among compounds containing triazole rings.

Structure-Activity Relationship (SAR)

Research has shown that modifications in the chemical structure can significantly impact biological activity:

- Methyl Substituents : The presence of methyl groups on the thiophene and triazole rings enhances lipophilicity and may improve membrane permeability.

- Carboxamide Group : This functional group is crucial for binding interactions with target proteins, enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds which provide insights into the potential efficacy of this compound.

Study 1: Antitumor Activity

A study published in MDPI evaluated thiazole-bearing compounds for their cytotoxic effects against cancer cell lines. The results indicated that modifications similar to those in our compound led to significant antiproliferative effects. For instance, compounds with a similar thiophene structure exhibited IC50 values in the low micromolar range against A431 and Jurkat cells .

Study 2: Antimicrobial Properties

Research on triazole derivatives showed promising antimicrobial activity against various pathogens. Compounds with structural similarities demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that our compound may also possess similar properties.

Study 3: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of triazole-containing compounds. It was found that these compounds could effectively inhibit key enzymes involved in metabolic pathways of fungi and bacteria, supporting their potential use as antimicrobial agents .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C12H16N4OS

- Molecular Weight : 256.35 g/mol

- CAS Number : 2034519-07-6

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The structure of 4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide suggests potential efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of triazole compounds are effective against resistant strains of bacteria, highlighting their importance in developing new antibiotics .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. Triazole derivatives have been shown to interact with targets in cancer pathways, suggesting that this compound may play a role in cancer therapy . In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells, warranting further investigation into the specific mechanisms of action for this compound.

Agricultural Applications

Fungicides and Herbicides

The triazole ring is known for its fungicidal properties, making it a candidate for agricultural applications. Compounds with similar structures have been utilized as fungicides to combat plant diseases caused by fungi . The potential use of this compound as a herbicide could also be explored, given the structural similarities to existing herbicides that target specific plant growth regulators.

Material Science

Polymer Chemistry

There is growing interest in the incorporation of thiophene derivatives into polymer matrices for electronic applications. The unique electrical properties of thiophenes make them suitable for organic semiconductors and photovoltaic devices. Research into the synthesis of polymers containing this compound could lead to advancements in flexible electronics and solar energy harvesting technologies .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole compounds demonstrated that modifications at the thiophene position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound showed improved efficacy compared to traditional antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on triazole derivatives revealed that they could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that the compound may serve as a lead structure for developing novel anticancer agents targeting specific molecular pathways involved in tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

The compound shares structural homology with other triazole-containing molecules, such as Triadimefon (1-(4-chlorophenoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone), a commercial fungicide. Key differences include:

- Core Heterocycle: The target compound uses a thiophene ring, whereas Triadimefon employs a ketone-linked chlorophenoxy group. Thiophene’s electron-rich nature may enhance binding to aromatic residues in biological targets compared to Triadimefon’s phenyl group .

Crystallographic and Hydrogen-Bonding Comparisons

A structurally related compound, (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, forms a six-membered supramolecular assembly via N–H···O, N–H···S, and O–H···S hydrogen bonds .

Research Findings and Limitations

- Solubility and Stability : The methyl substituents may enhance metabolic stability compared to chlorinated analogues but reduce aqueous solubility, a trade-off common in agrochemical design .

- Knowledge Gaps: Experimental data on crystallography, pharmacokinetics, and toxicity are needed to validate hypotheses derived from structural comparisons.

Preparation Methods

Friedel-Crafts Acylation

4-Methylthiophene-2-carboxylic acid is synthesized via Friedel-Crafts acylation of thiophene derivatives. Acetyl chloride and AlCl₃ facilitate acetylation at the 2-position, followed by oxidation to the carboxylic acid using KMnO₄ in acidic conditions.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, AlCl₃ | 0–5°C | 78% |

| Oxidation | KMnO₄, H₂SO₄ | 80°C | 65% |

Preparation of 3-Methyl-1-(1H-1,2,4-Triazol-1-yl)butan-2-amine

Nucleophilic Substitution

A two-step process is employed:

- Synthesis of 3-Methyl-1-bromobutan-2-amine : 3-Methyl-2-nitrobutane is reduced to the amine using H₂/Pd-C, followed by bromination with PBr₃.

- Triazole Incorporation : The bromide undergoes nucleophilic substitution with 1H-1,2,4-triazole in the presence of K₂CO₃ and N-methylimidazole as a catalyst.

Optimization Data :

| Catalyst | Solvent | Time (h) | Yield |

|---|---|---|---|

| N-Methylimidazole | Acetonitrile | 12 | 89% |

| K₂CO₃ | DMF | 24 | 72% |

The use of N-methylimidazole enhances reaction efficiency by stabilizing intermediates, as demonstrated in analogous triazolinone syntheses.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the amine in dichloromethane (DCM) under basic conditions (Et₃N).

Procedure :

- 4-Methylthiophene-2-carboxylic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) for 2 h.

- The acyl chloride is cooled to 0°C, and 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine (1 eq) is added dropwise with Et₃N (2 eq).

- The mixture is stirred at room temperature for 12 h.

Continuous-Flow Synthesis

A modern approach involves continuous-flow reactors to enhance safety and scalability. The acyl chloride and amine are mixed in a microreactor at 50°C, achieving 90% conversion in 10 minutes.

Purification and Characterization

Crystallization

The crude product is dissolved in hot acetonitrile and precipitated by adding H₂O. Filtration and washing with 20% H₂SO₄ remove unreacted amine, yielding 98% pure compound.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole), 7.35 (d, 1H, thiophene), 4.15 (m, 1H, CH), 2.45 (s, 3H, CH₃), 1.25 (d, 6H, CH(CH₃)₂).

- LC-MS : m/z 325.37 [M+H]⁺, consistent with the molecular formula C₁₆H₁₉N₇O.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Carbodiimide-Mediated | High purity, simple setup | Long reaction time | 82% |

| Continuous-Flow | Fast, scalable | Requires specialized equipment | 90% |

The continuous-flow method offers superior efficiency but is cost-prohibitive for small-scale labs.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene-2-carboxamide core. Key steps include:

- Triazole introduction : Azide-alkyne cycloaddition (Huisgen reaction) using Cu(I) catalysis to form the 1,2,4-triazole moiety .

- Amide coupling : Reacting thiophene-2-carboxylic acid derivatives with amines (e.g., 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine) via carbodiimide-mediated coupling (EDC/HOBt) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in DMF/water mixtures .

Characterization : - NMR : - and -NMR confirm regioselectivity of triazole formation and amide bond integrity .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

Advanced: How can reaction conditions be optimized to mitigate low yields in triazole ring formation?

Methodological Answer:

Low yields often arise from competing side reactions (e.g., alkyne homocoupling). Optimization strategies include:

- Catalyst tuning : Use Cu(I) complexes (e.g., CuI with TBTA ligands) to enhance regioselectivity and reduce Cu-induced degradation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve azide-alkyne cycloaddition kinetics .

- Temperature control : Reactions conducted at 50–60°C balance reaction rate and byproduct formation .

- Real-time monitoring : TLC (silica gel, UV detection) tracks intermediate consumption, enabling timely quenching .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination over 48–72 hours .

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., MAPK1) or carbonic anhydrase isoforms (e.g., CA-IX in tumor cells) .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like MAPK1 or CA-IX. Focus on triazole-thiophene interactions with catalytic residues .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) analyzes electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

Basic: What analytical techniques resolve structural ambiguities in the final product?

Methodological Answer:

- 2D NMR : NOESY or HSQC clarifies spatial proximity of methyl groups and triazole-thiophene connectivity .

- X-ray crystallography : Single-crystal diffraction unambiguously confirms stereochemistry and hydrogen-bonding patterns (e.g., triazole N–H···O interactions) .

- IR spectroscopy : Carboxamide C=O stretches (~1650 cm) and triazole ring vibrations (~1500 cm) validate functional groups .

Advanced: How do conflicting bioactivity data across studies inform mechanistic hypotheses?

Methodological Answer:

Contradictions (e.g., variable IC values in cancer cells) may arise from:

- Cellular context : Differences in target expression (e.g., CA-IX levels in hypoxic vs. normoxic conditions) .

- Off-target effects : Profiling via kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies secondary targets .

- Metabolic stability : LC-MS/MS quantifies metabolite formation (e.g., triazole ring oxidation) in hepatic microsomes .

Resolution : - Dose-response studies : Validate target engagement using siRNA knockdown or CRISPR-Cas9 knockout models .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiophene ring .

- Moisture control : Use desiccants (e.g., silica gel) during storage; the carboxamide group is prone to hydrolysis in aqueous buffers .

- Inert atmosphere : Conduct reactions under N to prevent oxidation of the triazole moiety .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) using solvent evaporation .

- Co-solvent systems : Use PEG-400/water (20:80 v/v) for intravenous administration; validate biocompatibility via hemolysis assays .

Basic: How is regioselectivity ensured during triazole ring synthesis?

Methodological Answer:

- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles.

- Azide purity : Purify azide intermediates via flash chromatography to avoid competing Huisgen pathways .

- Kinetic control : Short reaction times (2–4 hours) minimize thermodynamic byproducts .

Advanced: What orthogonal methods validate target engagement in cellular models?

Methodological Answer:

- CETSA : Cellular Thermal Shift Assay quantifies target stabilization post-treatment via Western blot or MS .

- BRET : Bioluminescence resonance energy transfer confirms real-time ligand-receptor interactions (e.g., GPCRs) .

- Pull-down assays : Biotinylated probes capture target proteins from lysates for LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.